Urea hydrofluoride

CAS No.: 24926-15-6

Cat. No.: VC8093576

Molecular Formula: CH5FN2O

Molecular Weight: 80.062 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24926-15-6 |

|---|---|

| Molecular Formula | CH5FN2O |

| Molecular Weight | 80.062 g/mol |

| IUPAC Name | urea;hydrofluoride |

| Standard InChI | InChI=1S/CH4N2O.FH/c2-1(3)4;/h(H4,2,3,4);1H |

| Standard InChI Key | ITDRVJXDQOONPC-UHFFFAOYSA-N |

| SMILES | C(=O)(N)N.F |

| Canonical SMILES | C(=O)(N)N.F |

Introduction

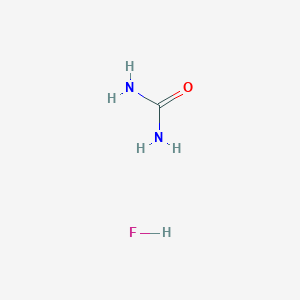

Definition and Chemical Structure

Urea hydrofluoride (CHNO·nHF, where ) is a stable complex formed by the reaction of urea (CO(NH)) with hydrogen fluoride (HF). This compound serves as a safer alternative to anhydrous HF in fluorination reactions due to its reduced volatility and controlled release of fluoride ions. The molecular structure involves hydrogen bonding between urea’s carbonyl group and HF, forming a crystalline solid .

Synthesis Methods

Industrial Synthesis

The synthesis of urea hydrofluoride involves exothermic reactions under controlled conditions to mitigate HF’s corrosiveness and volatility:

-

Reactants: Anhydrous HF and urea are combined in a polytetrafluoroethylene (PTFE)-lined reactor.

-

Temperature: Maintained between -40°C and -25°C during HF addition to prevent thermal runaway.

-

Stoichiometry: The mass ratio of HF to urea ranges from 1:3 to 5:3, yielding products with varying HF content (25–62.4% by mass) .

Table 1: Synthesis Conditions and Product Composition

| HF:Urea Ratio | Reaction Temp. (°C) | HF Content (%) | Molecular Formula |

|---|---|---|---|

| 1:3 | -25 to 20 | 25.0 | CHNO·HF |

| 5:3 | -40 to 20 | 62.4 | CHNO·5HF |

Physical and Chemical Properties

Physicochemical Characteristics

-

Solubility: Highly soluble in polar solvents (e.g., water, ethanol).

-

Stability: Stable at room temperature but hygroscopic; decomposes above 150°C .

-

Acidity: Retains HF’s acidity (pKa ≈ 3.17), enabling catalytic activity in acid-driven reactions .

Structural Insights

Urea’s planar structure facilitates hydrogen bonding with HF, forming a clathrate-like framework. Fourier-transform infrared (FTIR) studies reveal shifts in N–H and C=O stretching frequencies, confirming strong H-bond interactions .

Applications in Organic Synthesis

Fluorination Reactions

Urea hydrofluoride is widely used as a fluorinating agent due to its balanced reactivity and safety profile:

-

Nucleophilic Fluorination: Replaces halides (Cl, Br) with fluorine in alkanes and aromatics (e.g., synthesis of fluorobenzene) .

-

Acid Catalysis: Maintains system acidity without neutralizing metal catalysts, enhancing reaction efficiency in Friedel-Crafts alkylation .

Table 2: Key Applications and Examples

| Application | Substrate | Product | Yield (%) |

|---|---|---|---|

| Alkane Fluorination | 1-Chlorooctane | 1-Fluorooctane | 92 |

| Aromatic Fluorination | Chlorobenzene | Fluorobenzene | 88 |

| Pharmaceutical Intermediate | Pyridine Derivative | Fluoropyridine | 85 |

Industrial and Environmental Uses

-

Petroleum Refining: Removes metal oxides from drilling equipment .

-

Wastewater Treatment: Neutralizes alkaline effluents in paper manufacturing .

Recent Research Advances

Thermodynamic Stability

Phase diagram studies reveal urea hydrofluoride’s stability across temperatures (-50°C to 100°C) and humidity levels (0–95% RH). Deliquescence occurs above 74% RH, critical for applications in humid environments .

Catalytic Innovations

A 2023 study demonstrated urea hydrofluoride’s role in synthesizing fluorinated graphene oxide (FGO) composites, enhancing electrochemical performance in energy storage devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume